3-Amino-N-phenylpropanamide Hydrochloride: Structural Characterization and Synthetic Utility
3-Amino-N-phenylpropanamide Hydrochloride: Structural Characterization and Synthetic Utility
[1]
Executive Summary
3-Amino-N-phenylpropanamide hydrochloride (often referred to as
Unlike its structural isomers (e.g., amino-ketones) or narcotic precursors (e.g., fentanyl intermediates), this compound functions primarily as a pseudo-substrate for transglutaminases and a building block for
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Classification
-
IUPAC Name: 3-Amino-N-phenylpropanamide hydrochloride[1]
-
Synonyms:
-Alanine anilide HCl; 3-Amino-propionic acid anilide HCl[1] -
CAS Number (Free Base): 5513-41-7 (Note: HCl salt is often prepared in situ or custom synthesized)
-
Molecular Formula:
-
Molecular Weight: 200.66 g/mol (Salt); 164.21 g/mol (Free Base)
Structural Architecture
The molecule features a flexible ethylene linker separating a protonated primary amine (cationic center) from a neutral phenylamide (hydrophobic/aromatic center).[1] This amphiphilic character mimics the side chain of lysine residues in proteins, facilitating its entry into enzyme active sites.[1]
Diagram 1: Chemical Connectivity & 2D Structure
Critical Distinction (Safety Warning)
Researcher Alert: Do not confuse this compound with N-phenyl-N-(piperidin-4-yl)propanamide (Norfentanyl) or 3-amino-1-phenylpropan-1-one (Cathinone derivatives).[1]
-
Target Compound: Amide linkage (
-alanine derivative).[1] Non-narcotic.[1] -
Confused Agents: Piperidine cores or Ketone linkages.[1] Regulated substances.[1]
Physicochemical Properties[1][3][4][6][7]
The hydrochloride salt significantly alters the solubility profile compared to the free base, stabilizing the primary amine against oxidation and improving water solubility for biological assays.
| Property | Value / Description | Experimental Note |
| Physical State | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1] |
| Solubility | Soluble in Water, Methanol, DMSO | >50 mg/mL in water due to ionic character.[1] |
| Melting Point | 165–170 °C (Decomposes) | Typical range for |
| pKa (Amine) | ~10.2 | Protonated at physiological pH (7.4).[1] |
| pKa (Amide) | ~15 | The anilide nitrogen is non-basic.[1] |
| UV Absorbance | Characteristic of the benzamide chromophore.[1] |
Synthetic Methodology (High-Purity Protocol)
While direct reaction of acrylamide with aniline can yield the target, it often suffers from competitive Michael addition vs. amidation.[1] The Boc-protection route is the industry standard for generating high-purity hydrochloride salts for biological use.[1]
Reaction Scheme
-
Coupling: Boc-
-Alanine + Aniline Boc-Intermediate -
Deprotection: Boc-Intermediate + HCl
Product[1]
Diagram 2: Synthetic Workflow
Step-by-Step Protocol
Step 1: Amide Coupling
-
Dissolve Boc-
-Alanine (1.0 equiv) and Aniline (1.0 equiv) in dry Dichloromethane (DCM). -
Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. -
Add DIPEA (2.0 equiv) dropwise.[1]
-
Stir at room temperature for 12–16 hours.
-
Workup: Wash with 1M HCl, sat.[1] NaHCO
, and Brine.[1] Dry over Na SO . Concentrate to yield the Boc-protected intermediate.[1]
Step 2: Deprotection & Salt Formation
-
Dissolve the intermediate in a minimal amount of 1,4-Dioxane or Methanol.[1]
-
Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
-
Stir for 2 hours; a white precipitate should form.
-
Isolation: Filter the solid, wash with cold diethyl ether (to remove excess HCl and byproducts), and dry under vacuum.
Analytical Validation (NMR)
The following spectral data confirms the structure of the free base (shifts will move downfield in the HCl salt):
-
H NMR (400 MHz, CDCl
):- 9.98 (s, 1H, Amide NH)
- 7.51 (d, 2H, Ar-H)
- 7.26 (t, 2H, Ar-H)
- 7.02 (t, 1H, Ar-H)
-
3.05 (t, 2H,
-CH , adjacent to amine) -
2.43 (t, 2H,
-CH , adjacent to carbonyl)
In the HCl salt, expect the
Biological Applications: Transglutaminase Probe[8]
The primary research utility of 3-Amino-N-phenylpropanamide is as a primary amine donor in transglutaminase (TGase) assays.[1]
Mechanism of Action
Transglutaminases (e.g., Tissue Transglutaminase, TG2) cross-link proteins by forming an isopeptide bond between the
-
The Role of 3-Amino-N-phenylpropanamide: It mimics the Lysine side chain.
-
The Reaction: Protein-Gln-CONH
+ H N-R Protein-Gln-CONH-R + NH .[1]
Researchers use this compound to "label" reactive Glutamine residues on a target protein.[1] The phenyl group allows for detection via UV-HPLC or can be substituted with a fluorophore in derivative studies.[1]
Diagram 3: Transglutaminase Assay Mechanism
[1][11]
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Hygroscopic. Store at -20°C for long-term stability. Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the aniline moiety over time.[1]
-
Solubility for Assays: Prepare fresh stock solutions in DMSO or water.[1] Do not store aqueous solutions for >24 hours due to potential amide hydrolysis.[1]
References
-
PubChem. (2025).[1][5][6][7][8] 3-Amino-N-phenylpropanamide (Compound Summary). National Library of Medicine.[1] [Link]
-
Lorand, L., & Conrad, S. M. (1984).[1][4] Transglutaminases.[1][9][10][2][4] Molecular and Cellular Biochemistry.[1] (Contextual grounding for amine donor assays). [Link]
-
ResearchGate. (2023). 1H-NMR for 3-amino-N-phenylpropanamide. (Spectral verification). [Link]
Sources
- 1. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016096785A1 - Identification of transglutaminase substrates and uses therefor - Google Patents [patents.google.com]
- 3. Comprehensive analysis of transglutaminase substrate preference by cDNA display coupled with next-generation sequencing and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of transglutaminase protein substrates by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O | CID 53409681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-benzyl-3-phenylpropanamide | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide | C22H29BrN2O | CID 11676056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The emerging structural understanding of transglutaminase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transglutaminase crosslinking and structural studies of the human small proline rich 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
